2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol
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Overview
Description
2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol is an organic compound with the molecular formula C10H14ClN3O3 It is characterized by the presence of a chloro-nitrophenyl group attached to an aminoethyl chain, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol typically involves the reaction of 2-chloro-6-nitroaniline with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino, hydroxyl, or alkoxy groups, which can further enhance the compound’s properties and applications .
Scientific Research Applications
2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s chloro-nitrophenyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Chloro-6-nitrophenyl)amino]ethanol
- **2-[(2-Chloro-4-nitrophenyl)amino]ethanol
- **2-[(2-Bromo-6-nitrophenyl)amino]ethanol
Uniqueness
2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
704869-52-3 |
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Molecular Formula |
C10H14ClN3O3 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol |
InChI |
InChI=1S/C10H14ClN3O3/c11-8-2-1-3-9(14(16)17)10(8)13-5-4-12-6-7-15/h1-3,12-13,15H,4-7H2 |
InChI Key |
FVOVJFXIDAGBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCNCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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